(1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol

描述

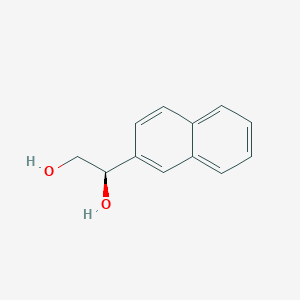

(1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol is an organic compound that features a naphthalene ring attached to an ethane-1,2-diol moiety. Compounds with naphthalene rings are known for their aromatic properties and are often used in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol typically involves the reaction of naphthalene derivatives with ethylene glycol under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum efficiency.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a hydrocarbon.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.

Reduction: Formation of naphthalene derivatives with reduced hydroxyl groups.

Substitution: Formation of halogenated naphthalene derivatives.

科学研究应用

Medicinal Chemistry

(1R)-1-(Naphthalen-2-Yl)ethane-1,2-diol serves as a chiral building block in the synthesis of pharmaceuticals. Its unique stereochemistry allows for:

- Asymmetric Synthesis : The compound can be used to produce other chiral molecules, which are critical in drug development due to their varied biological activities.

- Drug Design : Research indicates potential therapeutic uses, particularly in designing drugs that target specific biological pathways due to its ability to form hydrogen bonds and interact with biological macromolecules .

Materials Science

The diol functionality provides reactive sites for further chemical modifications, making it suitable for:

- Polymer Development : Incorporating this compound into polymer matrices can enhance properties such as thermal stability and solubility.

- Self-Assembly Studies : Its ability to participate in hydrogen bonding suggests potential applications in creating self-assembled structures with specific functionalities .

Case Studies and Research Findings

Recent studies have highlighted several applications of this compound:

Chiral Catalysis

Research has shown its effectiveness as a catalyst in asymmetric reactions. For instance, it has been utilized in pinacol coupling reactions where it demonstrated high diastereoselectivity .

Biological Interaction Studies

Investigations into its interactions within biological systems have indicated potential therapeutic applications. Interaction studies are essential for understanding how this compound behaves in vivo and its possible safety profiles .

作用机制

The mechanism of action of (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets would require detailed experimental studies.

相似化合物的比较

Similar Compounds

1-Naphthol: A naphthalene derivative with a hydroxyl group at the 1-position.

2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.

Naphthalene-1,2-diol: A compound with two hydroxyl groups on the naphthalene ring.

Uniqueness

(1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol is unique due to its specific stereochemistry and the presence of both a naphthalene ring and an ethane-1,2-diol moiety. This combination of structural features may confer unique chemical and biological properties compared to other naphthalene derivatives.

生物活性

(1R)-1-(Naphthalen-2-Yl)ethane-1,2-diol is a chiral organic compound that features a naphthalene moiety linked to an ethane-1,2-diol structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science, attributed to its unique stereochemistry and functional groups. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic uses, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound contains two hydroxyl groups that enable hydrogen bonding, enhancing its solubility in polar solvents and facilitating various biological interactions.

The biological activity of this compound is primarily influenced by its functional groups. The hydroxyl groups can participate in hydrogen bonding and may interact with biological macromolecules such as proteins and nucleic acids. Potential mechanisms include:

- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.

- Chirality in Drug Design : The chiral nature of the compound allows for selective interactions with biological receptors, which is crucial in drug development.

Research Findings

Recent studies have explored the biological implications of this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, a study indicated that similar naphthalene derivatives could inhibit cell growth in breast cancer models .

- Enantioselectivity in Biological Systems : The enantiomeric forms of naphthalene derivatives have shown varied biological activities. Research indicates that (1R)-enantiomers may possess enhanced binding affinity to specific receptors compared to their (1S)-counterparts .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various naphthalene derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cell cultures compared to controls. This suggests potential applications in preventing oxidative damage in cells .

Case Study 2: Antiproliferative Effects

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent antiproliferative effects. The compound was found to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Naphthol | Hydroxyl group at the 1-position | Antioxidant and antimicrobial properties |

| 2-Naphthol | Hydroxyl group at the 2-position | Similar activities as 1-naphthol |

| Naphthalene-1,2-diol | Two hydroxyl groups on naphthalene | Enhanced solubility but lacks chirality |

| 1,2-Di(naphthalen-1-yl)ethane-1,2-diol | Contains two naphthalene rings | Increased molecular complexity; potential for diverse interactions |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (1R)-1-(naphthalen-2-yl)ethane-1,2-diol, and how are the products characterized?

The compound is synthesized via stereospecific routes starting from chiral precursors such as (2R,3R)-(+)-tartaric acid. Key steps include coupling with thiadiazol-2-yl derivatives and diazo components derived from naphthol (e.g., 1-naphthol). Structural confirmation employs elemental analysis, IR, , and , with DMSO as a common solvent for spectroscopic characterization .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is validated using high-resolution mass spectrometry (HRMS) and chromatographic techniques (e.g., HPLC). Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemical integrity, particularly the (1R) configuration, by analyzing coupling constants and splitting patterns in the diol moiety .

Q. What solvents and conditions are optimal for handling this compound in experimental workflows?

The compound exhibits moderate solubility in polar solvents like water but is highly soluble in organic solvents such as DMSO, ethanol, or acetonitrile. Stability tests under varying pH and temperature conditions (e.g., pH 7–12, 25–70°C) are recommended to avoid unintended degradation during storage .

Advanced Research Questions

Q. What mechanistic insights exist regarding the oxidative degradation of this compound under alkaline conditions?

Degradation studies on analogous lignin model compounds (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol) reveal that hydroxyl () and oxyl anion (\text{O}^\bullet^-) radicals preferentially attack the ethane-1,2-diol side chain rather than the aromatic ring. Alkaline conditions (pH 12, 70°C) accelerate radical-mediated cleavage, with degradation rates influenced by electron density on the naphthalene ring .

| Compound | Degradation Rate (Relative to Control) | Primary Attack Site |

|---|---|---|

| G (dimethoxy) | High | Side chain |

| S (trimethoxy) | Moderate | Side chain |

| G' (no side chain) | Low | Aromatic ring |

Q. How does the stereochemistry of this compound influence its interactions with enzymes like SgcC5?

X-ray crystallography (PDB ID: 4ZXW) demonstrates that the (1R) configuration enables specific hydrogen bonding and hydrophobic interactions with the active site of SgcC5, a peptide synthetase. Molecular docking studies suggest enantioselectivity, where the (1S) isomer shows reduced binding affinity .

Q. What methodologies are used to evaluate the antioxidant properties of this compound?

In vitro assays such as DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and lipid peroxidation inhibition are standard. For example, DPPH assays measure absorbance at 517 nm after reaction with the compound dissolved in DMSO, with IC values compared to ascorbic acid as a reference .

Q. How can researchers resolve contradictions in degradation rates observed across studies?

Discrepancies often arise from variations in radical generation methods (e.g., HO vs. UV irradiation) or pH conditions. Controlled comparative studies using standardized radical sources (e.g., Fenton reagents) and kinetic modeling (e.g., pseudo-first-order rate constants) are recommended to reconcile data .

Q. What strategies optimize the synthesis yield of this compound when scaling up?

Yield optimization focuses on:

- Catalytic asymmetric synthesis to enhance enantiomeric excess (e.g., chiral ligands).

- Microwave-assisted reactions to reduce side products.

- Purification via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .

Q. How do substituents on the naphthalene ring affect the compound’s reactivity?

Electron-donating groups (e.g., methoxy) increase electron density on the aromatic ring, reducing susceptibility to radical attack. Conversely, electron-withdrawing groups (e.g., nitro) stabilize radical intermediates, accelerating side-chain degradation .

Q. What in vitro models assess the compound’s toxicity, and what endpoints are measured?

Toxicity screening uses mammalian cell lines (e.g., HepG2, HEK293) to evaluate endpoints like mitochondrial membrane potential (JC-1 assay), ROS generation (DCFH-DA probe), and apoptosis markers (caspase-3 activation). These models align with ATSDR guidelines for naphthalene derivatives .

属性

IUPAC Name |

(1R)-1-naphthalen-2-ylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNOPZNUHSDHKZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452542 | |

| Record name | (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49801-14-1 | |

| Record name | (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。